An In-Depth Technical Guide to 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pyridine Scaffold
2,6-Dichloro-3-hydroxyisonicotinaldehyde, with the CAS number 185423-26-1, is a highly functionalized pyridine derivative that has emerged as a pivotal building block in medicinal chemistry. Its unique arrangement of chloro, hydroxyl, and aldehyde functional groups on a pyridine core imparts a specific reactivity profile that makes it an invaluable precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most notably, its significant role as an intermediate in the development of novel therapeutics, particularly in the realm of cardiovascular disease. We will delve into the mechanistic underpinnings of its application, providing field-proven insights and detailed experimental considerations for researchers in drug discovery and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of 2,6-Dichloro-3-hydroxyisonicotinaldehyde is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 185423-26-1 | N/A |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point (Predicted) | 348.2 ± 37.0 °C | [2] |
| Density (Predicted) | 1.645 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.89 ± 0.10 | [2] |
| Storage | 2-8°C, under an inert atmosphere | [2] |
Safety and Handling:
2,6-Dichloro-3-hydroxyisonicotinaldehyde is classified as a hazardous substance, causing skin and serious eye irritation.[3] As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[4]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
-
-
Disposal: Dispose of this material and its container at a licensed professional waste disposal service.[3]
Synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Plausible Approach via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich pyridine ring to introduce the formyl group.
Caption: Plausible synthesis of the target compound via Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
This protocol is a general representation of a Vilsmeier-Haack reaction and should be optimized for the specific substrate.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic reaction.
-
Substrate Addition: Once the addition of POCl₃ is complete, add a solution of 2,6-dichloropyridin-3-ol in DMF dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Application in the Synthesis of Bioactive Heterocycles
The chemical reactivity of 2,6-dichloro-3-hydroxyisonicotinaldehyde is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the two chlorine atoms on the pyridine ring. The aldehyde group is a key handle for constructing new heterocyclic rings through condensation reactions.
A particularly important transformation is the reaction with hydrazines to form pyrazolo[3,4-b]pyridine derivatives.[9][10][11] This class of fused heterocyclic compounds has garnered significant attention in medicinal chemistry due to its structural similarity to purines, making them promising scaffolds for targeting a variety of biological targets.
Caption: Simplified Angiotensin II signaling pathway and the point of intervention by ARBs.
Analytical Methods for Characterization and Quality Control
Robust analytical methods are essential for confirming the identity and purity of 2,6-dichloro-3-hydroxyisonicotinaldehyde and for monitoring its reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase HPLC method would be suitable.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound.
-
Column Temperature: Ambient or controlled at 25°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected ¹H NMR spectrum would show signals for the aldehyde proton, the aromatic proton on the pyridine ring, and the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing chlorine atoms and the electronic nature of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. [12][13][14]
Conclusion: A Building Block with Significant Therapeutic Potential
2,6-Dichloro-3-hydroxyisonicotinaldehyde stands out as a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly in the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, has positioned it as a key component in the synthesis of potential next-generation angiotensin II receptor antagonists. A comprehensive understanding of its synthesis, handling, reactivity, and analytical characterization is crucial for researchers aiming to leverage its potential in the discovery and development of novel therapeutics for cardiovascular and other diseases. The insights provided in this guide serve as a foundational resource for scientists and professionals dedicated to advancing the frontiers of drug discovery.
References
- Angene Chemical. (2021, May 1).
- Fisher Scientific.
- Sigma-Aldrich.
- iChemical. (n.d.).
- P&S Chemicals. (n.d.).
- Crystals. (n.d.). 3,5-dichloro-2,6-difluoro-4-pyridinecarboxaldehyde (CAS 17723-32-9) Market Research Report 2025.
- Guidechem. (n.d.). CAS 89380-70-1 | 4-Hydroxypyridine-3-carboxaldehyde - Suppliers list.
- Japan Chemical Substance Dictionary. (n.d.). III Analytical Methods.
- ChemicalBook. (n.d.). 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE | 185423-26-1.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-3-hydroxyisonicotinaldehyde | 185423-26-1.
- BLD Pharm. (n.d.). 185423-26-1|2,6-Dichloro-3-hydroxyisonicotinaldehyde|BLD Pharm.
- Mol-Instincts. (n.d.). 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBALDEHYDE | CAS 185423-26-1.
- iChemical. (n.d.).
- MySkinRecipes. (n.d.). 2,6-Dichloro-3-hydroxyisonicotinaldehyde.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
-
An, G., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[3][4][15]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride (U.S. Patent No. 5,204,478). U.S.
- Ihara & Co., Ltd. (2000).
- Wang, Y., et al. (2009). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2012).
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
- Mehta, G. N., et al. (2010). Efficient synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 224.
- Shanghai Institute of Pharmaceutical Industry. (2008). [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. Yao Xue Xue Bao, 43(11), 1159-64.
- Mehta, G. N., et al. (2010). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254.
- Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.
- Estevez, V., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 981-995.
- Borrell, J. I., et al. (2020).
- Teva Pharmaceutical Industries Ltd. (2006).
- Laboratorios Servier, S.L. (2005).
- Hubei University of Technology. (2013).
- Pintilie, L., et al. (2018). Design and Synthesis of the Candesartan Key Intermediate. Revista de Chimie, 69(12), 3451-3456.
- Satyanarayana, B., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Arkivoc, 2010(2), 292-302.
- Henan Normal University. (2020).
-
PubChem. (n.d.). Candesartan. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Olmesartan. National Center for Biotechnology Information. Retrieved from [Link]
- Padwa, A., et al. (1995). The Reactions of Hydrazines with α-Lactams. Regiochemistry of Hydrazine Addition and Subsequent Ring Closure to N-Aminohydantoins or 1,2,4-Triazine-3,6-diones. The Journal of Organic Chemistry, 60(18), 5945-5953.
- Snow, A. W. (1987). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection.
- Padwa, A., et al. (2001). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.
- Inesi, M., et al. (2021). Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor Antagonists Based on the Pyrazolo[3,4-b]pyridine and Related Heteroaromatic Bicyclic Systems. Journal of Medicinal Chemistry, 64(15), 11493-11513.
- Naka, T., et al. (1994). Nonpeptide angiotensin II receptor antagonists. I. Synthesis and biological activity of pyridine derivatives. Chemical & Pharmaceutical Bulletin, 42(9), 1841-9.
- Weinstock, J., et al. (1995). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry, 38(10), 1668-77.
- Ashton, W. T., et al. (1993). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Journal of Medicinal Chemistry, 36(5), 591-609.
- Ellingboe, J. W., et al. (1994). Pyrido[2,3-d]pyrimidine angiotensin II antagonists. Journal of Medicinal Chemistry, 37(4), 542-50.
- Duncia, J. V., et al. (1992). Nonpeptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles. Journal of Medicinal Chemistry, 35(8), 1297-309.
- Kubo, K., et al. (1993). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Journal of Medicinal Chemistry, 36(15), 2182-95.
- Duncia, J. V., et al. (1991). Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(biphenylylmethyl)imidazoles as Potent, Orally Active Antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-47.
- Burnier, M., & Brunner, H. R. (1996). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. The American Journal of Medicine, 101(3A), 1S-10S.
- Touyz, R. M. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system.
- Mehta, P. K., & Griendling, K. K. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system.
- Higuchi, S., et al. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological Reviews, 98(3), 1627-1718.
- Inagami, T. (1999). Angiotensin II signal transduction pathways. Journal of the American Society of Nephrology, 10(Supplement 11), S2-S7.
- Kim, S., & Iwao, H. (2018). Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. Hypertension, 71(4), 569-577.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonpeptide angiotensin II receptor antagonists. I. Synthesis and biological activity of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. 2,6-Dichloroacetophenone [webbook.nist.gov]
- 14. Dichloroacetaldehyde [webbook.nist.gov]
- 15. Design, synthesis, and biological evaluation of AT1 angiotensin II receptor antagonists based on the pyrazolo[3,4-b]pyridine and related heteroaromatic bicyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
